
Dihydrotanshinone I
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrotanshinone I involves several steps. One common method includes the dehydrogenation of dihydrotanshinone using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as a reagent . The synthetic route typically involves six steps, resulting in a 33% yield of the final product .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from Salvia miltiorrhiza using macroporous adsorption resins and semi-preparative high-performance liquid chromatography (HPLC) with a dynamic axial compression system . This method allows for the simultaneous purification of this compound along with other related compounds such as tanshinone I, cryptotanshinone, and tanshinone IIA .
Chemical Reactions Analysis
Oxidation Reactions
Dihydrotanshinone I undergoes dehydrogenation to form tanshinone I , a reaction critical for enhancing its bioactivity. This transformation is achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under reflux conditions in ethanol or toluene . The reaction mechanism involves the abstraction of hydrogen atoms from the dihydrofuran ring, resulting in aromaticity and increased planarity. Tanshinone I exhibits improved pharmacokinetic properties compared to its precursor .
Reduction Reactions
Reduction of the quinone moiety in this compound using sodium borohydride (NaBH₄) produces alcohol derivatives. This reaction typically occurs in ethanol at room temperature, targeting the ketone groups to form hydroxylated intermediates. These derivatives are explored for their enhanced solubility and modified biological activity profiles.
Substitution Reactions
This compound participates in nucleophilic substitution reactions, particularly at electrophilic sites on the aromatic rings. Common reagents include halogenated compounds and Grignard reagents under acidic or basic conditions. For example:
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Feist–Bénary reaction : Condensation with α-haloketones (e.g., bromoacetone) forms furan rings, crucial for synthesizing tanshinone I derivatives .
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Diels-Alder reactions : Although primarily used in total synthesis, these reactions highlight the compound’s reactivity in forming polycyclic structures .
Key Reaction Data
Research Findings
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Oxidation Dynamics : DDQ-mediated dehydrogenation is the most efficient route to tanshinone I, with applications in cancer research due to its enhanced cytotoxicity .
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Derivative Synthesis : Substitution reactions enable the introduction of functional groups (e.g., halogens, alkyl chains), improving water solubility and targeting specific enzymes like fatty acid synthase .
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Reduction Products : Alcohol derivatives show promise in reducing oxidative stress by modulating ROS pathways, as demonstrated in hepatocellular carcinoma studies .
Structural Influences on Reactivity
The ortho-quinone and dihydrofuran groups in this compound are primary reaction sites. The planar structure facilitates π-π interactions in substitution reactions, while the electron-deficient quinone enhances susceptibility to nucleophilic attack . Solubility in organic solvents (ethanol, acetone) enables reactions under mild conditions .
This compound’s chemical versatility underscores its potential as a scaffold for drug development. Future research should explore catalytic systems for greener synthesis and high-throughput screening of derivatives for therapeutic applications.
Scientific Research Applications
Dihydrotanshinone I has a wide range of scientific research applications:
Mechanism of Action
Dihydrotanshinone I exerts its effects through various molecular targets and pathways:
Antibacterial Mechanism: It increases the electric conductivity and concentration of alkaline phosphatase (AKP) in bacterial cells, leading to the disruption of cell wall and cell membrane integrity.
Anti-Cancer Mechanism: It promotes apoptosis in cancer cells by inhibiting the phosphorylation of STAT3, down-regulating BCL-2 expression, and promoting the cleavage of caspase-3 and PARP1.
Comparison with Similar Compounds
. Similar compounds include:
Tanshinone I: Exhibits similar anti-cancer and anti-inflammatory activities.
Tanshinone IIA: Known for its cardiovascular protective effects and anti-cancer properties.
Cryptotanshinone: Displays anti-inflammatory and anti-cancer activities.
Dihydrotanshinone I is unique due to its potent effects on cell adhesion and migration inhibition, making it a promising candidate for cancer therapy .
Biological Activity
Dihydrotanshinone I (DHT), a bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse biological activities, particularly in cancer therapy, cardiovascular protection, and anti-inflammatory effects. This article synthesizes recent findings on the biological activity of DHT, highlighting its mechanisms of action, therapeutic potentials, and relevant research studies.
DHT exhibits its biological effects through multiple mechanisms, primarily involving apoptosis induction in cancer cells and modulation of various signaling pathways.
- Apoptosis Induction : DHT has been shown to induce apoptosis in various cancer cell lines. For instance, in K562/ADR leukemia cells, DHT caused cell growth arrest during the S phase and subsequent apoptosis, differentiating its mechanism from cryptotanshinone, another compound from Danshen .
- DNA Damage : Recent studies indicate that DHT induces DNA damage in hepatocellular carcinoma (HCC) cells (Huh-7 and HepG2), leading to apoptosis in a dose-dependent manner. The IC50 values indicate significant cytotoxicity at concentrations as low as 3.125 µM .
- Inhibition of Proliferation : In glioma cells (U251 and U87), DHT inhibited proliferation by altering mitochondrial membrane potential and increasing levels of oxidative stress markers .
Case Studies and Experimental Data
- Hepatocellular Carcinoma :
- Leukemia :
- Cardiovascular Effects :
Data Tables
The following table summarizes the effects of this compound on different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action | Apoptosis Induction |
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Huh-7 | 3.125 | DNA damage, cell cycle arrest | Yes |
HepG2 | 3.125 | DNA damage, mitochondrial dysfunction | Yes |
K562/ADR | Not specified | S phase arrest, distinct apoptotic pathway | Yes |
U251 | Not specified | Mitochondrial membrane potential changes | Yes |
U87 | Not specified | Increased oxidative stress | Yes |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess Dihydrotanshinone I’s cytotoxic effects in cancer cell lines?
To evaluate cytotoxicity, researchers should employ standardized assays such as MTT or CCK-8 to measure cell viability. Dose-response curves (e.g., 0–50 µM) and time-course experiments (24–72 hours) are critical for determining IC50 values. For apoptosis-specific analysis, Annexin V/PI staining combined with caspase activity assays (e.g., caspase-3/7) is essential. Notably, Z-VAD-fmk (a pan-caspase inhibitor) should be used to confirm caspase dependency, as demonstrated in HCT116 cells . ROS scavengers (e.g., NAC) can further clarify oxidative stress contributions .
Q. How should researchers handle this compound’s toxicity and stability in laboratory settings?
this compound is classified under GHS Category 4 for acute toxicity and Category 2A for eye irritation. Key precautions include:
- Storage : Protect from light and air; store at 2–8°C for long-term stability .
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .
- Solubility : Prepare stock solutions in DMSO or chloroform, ensuring concentrations ≤10 mM to prevent solvent toxicity .
Q. What are the validated cellular models for studying this compound’s anticancer activity?
Huh-7 and HepG2 (hepatocellular carcinoma) and HCT116 (colorectal cancer) cell lines are widely used. Dose-dependent DNA damage (via γ-H2AX staining) and apoptosis (via TUNEL assay) should be quantified. Network pharmacology and molecular docking (e.g., EGFR targeting) are recommended for mechanistic validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s apoptotic pathways across studies?
Discrepancies in caspase activation (e.g., partial inhibition by Z-IETD-fmk vs. Z-LEHD-fmk in HCT116 cells ) may arise from cell-type-specific signaling or off-target effects. To address this:
- Perform kinetic studies to map caspase activation timelines.
- Use siRNA knockdown (e.g., caspase-2) to isolate pathway contributions .
- Validate findings with orthogonal assays (e.g., mitochondrial membrane potential via JC-1 staining) .
Q. What computational strategies are effective for identifying this compound’s molecular targets?
- Molecular docking : Prioritize residues like PHE295 and TRP286 in AChE or EGFR’s kinase domain. Binding energy thresholds (e.g., ≤−9 kcal/mol) and hydrogen bond/pi-interaction analyses are critical .
- Network pharmacology : Integrate KEGG pathway enrichment (e.g., HIF-1, VEGF) with protein-protein interaction networks to identify hub targets .
- ADME profiling : Use SwissADME or ADMETLab to predict bioavailability and toxicity, aligning with in vitro results .
Q. How does this compound’s dual role in antiviral and anticancer mechanisms intersect mechanistically?
Its inhibition of viral proteases (e.g., SARS-CoV-2 PLpro ) and anticancer activity (e.g., EGFR suppression ) both involve targeting cysteine-dependent enzymatic activity. Researchers should:
- Compare binding affinities (e.g., PLpro vs. EGFR) via surface plasmon resonance (SPR).
- Test cross-reactivity in dual-pathway models (e.g., SARS-CoV-2-infected cancer cells).
- Evaluate ROS-mediated effects using Nrf2/ARE pathway inhibitors .
Q. Methodological Considerations
Q. What controls are essential for ensuring reproducibility in this compound studies?
- Positive controls : Cisplatin for DNA damage, Staurosporine for apoptosis .
- Solvent controls : Match DMSO concentrations (e.g., ≤0.1%) to exclude solvent artifacts .
- Genetic controls : CRISPR-Cas9 knockout models (e.g., p53-null cells) to validate target specificity .
Q. How should researchers address batch-to-batch variability in this compound sourcing?
Properties
IUPAC Name |
(1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARGZZNYNSYSGJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236187 | |
Record name | Dihydrotanshinone I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In ethanol, 1 mg/mL, clear orange to red | |
Record name | Dihydrotanshinone I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red powder | |
CAS No. |
87205-99-0 | |
Record name | Dihydrotanshinone I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87205-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrotanshinone I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087205990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrotanshinone I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-6]furan-10,11-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROTANSHINONE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562G9360V6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydrotanshinone I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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